molecular formula C13H12N4O5 B11098660 (2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide

(2E)-2-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide

Cat. No.: B11098660
M. Wt: 304.26 g/mol
InChI Key: UTTQLKOMYHTDIN-VIZOYTHASA-N
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Description

“2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” is a complex organic compound that features a furan ring, a nitrophenyl group, and a hydrazinecarboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” typically involves the condensation of a furan derivative with a hydrazinecarboxamide precursor. The reaction conditions often include:

    Solvent: Common solvents such as ethanol or methanol.

    Catalyst: Acidic or basic catalysts to facilitate the condensation reaction.

    Temperature: Moderate temperatures (50-100°C) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification techniques: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

“2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” can be used as a building block for synthesizing more complex molecules.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in drug development.

Industry

In industry, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
  • **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE
  • **2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE

Uniqueness

The uniqueness of “2-{(E)-1-[5-(2-METHOXY-4-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-HYDRAZINECARBOXAMIDE” lies in its specific structural features, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H12N4O5

Molecular Weight

304.26 g/mol

IUPAC Name

[(E)-[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylideneamino]urea

InChI

InChI=1S/C13H12N4O5/c1-21-12-6-8(17(19)20)2-4-10(12)11-5-3-9(22-11)7-15-16-13(14)18/h2-7H,1H3,(H3,14,16,18)/b15-7+

InChI Key

UTTQLKOMYHTDIN-VIZOYTHASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)N

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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